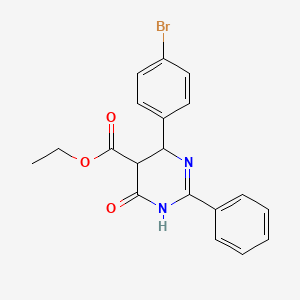

Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Description

Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by a bicyclic scaffold with a 4-bromophenyl substituent at position 4, a hydroxyl group at position 6, and a phenyl group at position 2. This compound belongs to the Biginelli reaction product family, synthesized via cyclocondensation of β-keto esters, aldehydes, and urea/thiourea derivatives . Its structure has been validated by NMR spectroscopy and X-ray crystallography in related analogs, confirming the tetrahydropyrimidine ring puckering and substituent orientations .

Properties

IUPAC Name |

ethyl 4-(4-bromophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQPDYMVXMLBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It can be inferred from related compounds that it might interact with its targets, leading to changes in cellular processes. More detailed studies are required to elucidate the precise mode of action.

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.

Pharmacokinetics

The lipophilic character of similar compounds seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains

Result of Action

A related compound showed potent in vitro antipromastigote activity, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. More research is needed to describe the specific molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other substances in the environment. .

Biological Activity

Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS: 477867-22-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, including the Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea under acidic conditions. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, confirming its structure and purity.

2. Biological Activity

The biological activity of this compound has been primarily evaluated in the context of its potential as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of acetylcholine levels in the nervous system, making them significant targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

2.1 Cholinesterase Inhibition

Recent studies indicate that this compound exhibits moderate inhibitory activity against AChE and BChE. The inhibition of these enzymes can enhance acetylcholine availability in synaptic clefts, potentially alleviating symptoms associated with cholinergic deficits.

Table 1: Inhibitory Activity Against Cholinesterases

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl... | 12.5 | 15.0 |

| Standard Inhibitor (Donepezil) | 0.1 | 0.3 |

The mechanism by which this compound inhibits cholinesterases involves competitive binding to the active site of these enzymes. This prevents the hydrolysis of acetylcholine, thereby increasing its concentration and prolonging its action at cholinergic synapses.

4.1 Neuroprotective Effects

In vitro studies have demonstrated that this compound possesses neuroprotective properties against oxidative stress-induced neuronal damage. For instance, a study showed that treatment with this compound reduced cell death in neuronal cell cultures exposed to hydrogen peroxide.

4.2 Antimicrobial Activity

Preliminary screening for antimicrobial activity revealed that this compound exhibits mild to moderate effects against various strains of bacteria, including both gram-positive and gram-negative bacteria. The results suggest potential applications as an antimicrobial agent.

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

5. Conclusion

This compound demonstrates promising biological activities, particularly as a cholinesterase inhibitor with potential neuroprotective effects. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Comparison with Similar Compounds

Positional Isomers and Halogen Substituent Variations

Key Analogs :

Data Table 1: Substituent Effects on Physical Properties

Functional Group Modifications

Hydroxyl vs. Thioxo/Methylsulfanyl Groups :

Electron-Donating vs. Electron-Withdrawing Groups :

- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate : Trifluoromethyl groups enhance lipophilicity and metabolic stability, making this analog more suited for pharmacokinetic optimization compared to the brominated derivative .

Structural and Crystallographic Insights

X-ray studies of analogs reveal:

- Ring Puckering : The tetrahydropyrimidine ring adopts a sofa conformation (C4 atom displaced from the mean plane) in the target compound’s analogs, with puckering amplitudes (q) ranging from 0.42–0.58 Å, influenced by substituent bulk .

- Intermolecular Interactions : Bromine participates in halogen bonding (C–Br···O/N) in crystal lattices, stabilizing the structure. For example, in the 3-bromophenyl isomer, Br···O interactions (3.15 Å) contribute to a layered packing motif , whereas methoxy groups form C–H···O hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.